REACTION_SMILES
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[CH3:1][O:2][CH:3]([CH2:4][OH:5])[CH2:6][S:7][c:8]1[c:9]([O:14][CH3:15])[cH:10][cH:11][cH:12][cH:13]1.[Cl:28][CH2:29][Cl:30].[Na+:21].[Na+:22].[Na+:23].[OH:24][C:25](=[O:26])[O-:27].[S:16]([O-:17])([O-:18])(=[O:19])=[S:20]>>[CH3:1][O:2][CH:3]([CH:4]=[O:5])[CH2:6][S:7][c:8]1[c:9]([O:14][CH3:15])[cH:10][cH:11][cH:12][cH:13]1
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Name
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COc1ccccc1SCC(CO)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1SCC(CO)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
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Name
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O=S([O-])([O-])=S
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S([O-])([O-])=S
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Name
|
COc1ccccc1SCC(C=O)OC
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Type
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product
|
Smiles
|
COc1ccccc1SCC(C=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |